molecular formula C19H32BNO5 B13897356 tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate

Katalognummer: B13897356
Molekulargewicht: 365.3 g/mol
InChI-Schlüssel: HUJUGIKJPTVNLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a spirocyclic core (1-oxa-8-azaspiro[4.5]dec-3-ene) with a tert-butyl carbamate group at position 8 and a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 2. The spiro architecture imposes conformational rigidity, while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C19H32BNO5

Molekulargewicht

365.3 g/mol

IUPAC-Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate

InChI

InChI=1S/C19H32BNO5/c1-16(2,3)24-15(22)21-10-8-19(9-11-21)12-14(13-23-19)20-25-17(4,5)18(6,7)26-20/h12H,8-11,13H2,1-7H3

InChI-Schlüssel

HUJUGIKJPTVNLC-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3(CCN(CC3)C(=O)OC(C)(C)C)OC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of this compound typically involves the palladium-catalyzed borylation of a suitably functionalized precursor, most commonly a trifluoromethanesulfonate (triflate) derivative of the corresponding 1-oxa-8-azaspiro[4.5]dec-3-ene carboxylate. The reaction introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 3-position of the spirocyclic scaffold.

Detailed Reaction Conditions and Procedures

Entry Starting Material Catalyst System Base Solvent Temperature Time Yield (%) Notes
1 tert-Butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate PdCl₂(dppf)·CH₂Cl₂ + dppf (1,1'-bis(diphenylphosphino)ferrocene) Potassium acetate (KOAc) 1,4-Dioxane 80 °C 16 h 90% Inert atmosphere, argon flush; post-reaction workup with EtOAc, water, brine; purification by silica gel chromatography with EtOAc/hexanes gradient
2 Same as Entry 1 PdCl₂(dppf)·CH₂Cl₂ + dppf Potassium acetate (KOAc) 1,4-Dioxane 80 °C 3 h 89% Degassed reaction mixture; filtration over celite; purification by flash column chromatography (FCC) with EtOAc/heptanes gradient; product isolated as colorless oil
3 Same as Entry 1 PdCl₂(dppf)·CH₂Cl₂ + dppf Potassium acetate (KOAc) 1,4-Dioxane + Ionic liquid 80 °C 3 h 89% Ionic liquid present as co-solvent; similar workup and purification as Entry 2
4 tert-Butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate Pd(dppf)Cl₂ Potassium acetate (KOAc) 1,4-Dioxane 90 °C 6 h 78% Nitrogen atmosphere; extraction with ethyl acetate; drying over sodium sulfate; silica gel chromatography (petroleum ether:ethyl acetate = 20:1)

Mechanistic Insights

The reaction proceeds via a Suzuki-Miyaura borylation mechanism , where the palladium catalyst facilitates the oxidative addition of the triflate substrate, followed by transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.

  • The triflate group at the 3-position serves as an excellent leaving group, enabling efficient palladium insertion.
  • Potassium acetate acts as a base to promote transmetallation.
  • The choice of PdCl₂(dppf)·CH₂Cl₂ complex with added dppf ligand stabilizes the catalytic species and improves yields.
  • The 1,4-dioxane solvent provides an optimal medium for solubility and reaction kinetics.
  • Inert atmosphere (argon or nitrogen) is critical to prevent catalyst deactivation.

Representative Experimental Procedure (Entry 1)

  • A mixture of tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate (10.1 g, 28.4 mmol), bis(pinacolato)diboron (8.7 g, 34.1 mmol), potassium acetate (8.4 g, 85.3 mmol), PdCl₂(dppf)·CH₂Cl₂ (1.4 g, 1.7 mmol), and dppf (1 g, 1.8 mmol) in 1,4-dioxane (170 mL) was flushed with argon and stirred at 80 °C for 16 hours.
  • Upon cooling, the solvent was removed by rotary evaporation.
  • The residue was dissolved in ethyl acetate (500 mL), washed sequentially with water (125 mL) and brine (125 mL), then dried over anhydrous sodium sulfate.
  • After solvent removal under reduced pressure, the crude product was purified by silica gel chromatography using an ethyl acetate/hexanes gradient (0–40%) to afford the title compound in 90% yield as a colorless oil.

Characterization Data

  • [^1H NMR (500 MHz, CDCl₃)](pplx://action/followup): δ 6.76 (s, 1H), 4.33 (d, J = 29.8 Hz, 2H), 2.79 (d, J = 17.5 Hz, 1H), 2.12 (dd, J = 13.3, 7.3 Hz, 1H), 1.92 (m, 2H), 1.65 (m, 2H), 1.46 (d, J = 7.1 Hz, 9H), 1.26 (d, J = 6.3 Hz, 12H).

Summary of Key Findings

  • The palladium-catalyzed borylation of triflate precursors is the most reliable and high-yielding method for synthesizing tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate.
  • Reaction conditions typically involve PdCl₂(dppf)·CH₂Cl₂ catalyst, potassium acetate base, and 1,4-dioxane solvent at 80–90 °C.
  • Reaction times range from 3 to 16 hours under inert atmosphere.
  • Yields are consistently high, between 78% and 90%, with purification via silica gel chromatography.
  • Variations include the use of ionic liquids as co-solvents without significant yield changes.

Analyse Chemischer Reaktionen

This compound can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism by which this compound exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronate ester group acts as a key functional group that facilitates the formation of carbon-carbon bonds. This mechanism involves the activation of the boronate ester by a palladium catalyst, followed by the coupling with an appropriate electrophile to form the desired product .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Functional Group Variations

Compound Key Structural Features Functional Implications References
tert-Butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate Cyano group at position 1; no boronic ester Cyanide serves as a leaving group or precursor for further functionalization (e.g., hydrolysis to carboxylic acid)
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 954236-44-3) Ketone at position 3 Reactive towards nucleophiles (e.g., Grignard reagents); potential for aldol or reduction chemistry
tert-Butyl 8,8-difluoro-1-oxo-2-azaspiro[4.5]decane-2-carboxylate Difluoro substitution at positions 8 and 8 Enhanced metabolic stability and lipophilicity; fluorine’s electronegativity modulates reactivity
tert-Butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate Smaller spiro ring (2.5 vs. 4.5); diaza system Increased basicity due to dual nitrogen atoms; altered conformational flexibility

Substituent and Ring Size Variations

  • Diaza Systems: tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS 236406-39-6) contains two nitrogen atoms, enhancing solubility and hydrogen-bonding capacity compared to monoaza analogues .
  • Extended Spiro Rings :
    • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) features a larger spiro system (5.5 vs. 4.5), altering ring strain and molecular volume .

Biologische Aktivität

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate is a compound that has garnered interest in various fields of biological research due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H25BO4\text{C}_{13}\text{H}_{25}\text{B}\text{O}_{4}

It features a tert-butyl group and a dioxaborolane moiety that may influence its reactivity and biological interactions.

The biological activity of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate is primarily attributed to its ability to interact with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, enhancing its reactivity in biochemical pathways. This property makes it a versatile reagent in chemical synthesis and potentially in drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The presence of the dioxaborolane unit can contribute to antioxidant activity by scavenging free radicals.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotection through modulation of signaling pathways related to neuronal survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenging free radicals
Enzyme InhibitionPotential inhibition of metabolic enzymes
NeuroprotectiveModulation of neuronal survival pathways

Study Examples

  • Neuroprotection : A study demonstrated that related compounds could activate the PI3K-Akt pathway, which is crucial for cell survival under stress conditions. This suggests potential applications in neurodegenerative diseases .
  • Antioxidant Activity : Research indicated that derivatives of dioxaborolane compounds exhibit significant antioxidant properties in vitro, which could be beneficial for preventing oxidative stress-related damage in cells .

Q & A

Q. What are the typical synthetic routes for preparing this spirocyclic boronic ester?

The compound is synthesized via multi-step procedures involving functionalization of the spirocyclic core with a boronate ester group. A representative method involves:

  • Step 1: Protection of the amine group in the spirocyclic scaffold using tert-butyloxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine or potassium carbonate) in acetonitrile or dichloromethane .
  • Step 2: Introduction of the dioxaborolane group via palladium-catalyzed Miyaura borylation, using bis(pinacolato)diboron and a Pd catalyst (e.g., Pd(dppf)Cl₂) in a solvent like THF or dioxane at elevated temperatures (80–100°C) .
  • Step 3: Purification via column chromatography or recrystallization, with structural confirmation by NMR (¹H, ¹³C) and HRMS .

Q. How should this compound be handled to ensure safety and stability?

  • Storage: Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronate ester .
  • Handling: Use PPE (gloves, goggles), avoid heat/sparks (P210 precaution), and work in a fume hood due to potential respiratory irritation .
  • Decomposition: Monitor for color changes (yellowing) or precipitation, indicating degradation. Quench spills with inert adsorbents (e.g., sand) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the spirocyclic structure and boronate ester integration (e.g., characteristic quaternary carbon signals at ~85 ppm for the dioxaborolane ring) .
  • Mass Spectrometry: HRMS (ESI-TOF) validates molecular weight (e.g., [M+H⁺] calculated for C₂₁H₃₃BNO₅: 406.2452) .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) resolves crystal structures, verifying stereochemistry and bond lengths .

Advanced Research Questions

Q. How can reaction yields be optimized during Suzuki-Miyaura cross-coupling using this boronate ester?

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) to balance activity and cost. Pd(dppf)Cl₂ often provides high yields (~80–90%) with aryl/heteroaryl halides .
  • Solvent Effects: Use degassed THF/toluene mixtures (1:1) to enhance solubility of hydrophobic substrates.
  • Base Selection: Optimize with K₂CO₃ or CsF to stabilize the boronate intermediate while minimizing side reactions .
  • Contradiction Analysis: If yields drop unexpectedly, check for boronate hydrolysis (via ¹¹B NMR) or Pd black formation (indicating catalyst decomposition) .

Q. What computational methods support the design of derivatives based on this scaffold?

  • DFT Calculations: Use Gaussian or ORCA to model electronic effects of substituents on the boronate’s reactivity (e.g., Fukui indices for nucleophilic attack sites) .
  • Molecular Docking: AutoDock Vina predicts binding affinities of spirocyclic derivatives to target proteins (e.g., enzymes in CNS disorders) .
  • MD Simulations: GROMACS assesses conformational stability of the spirocyclic core in aqueous vs. lipid environments .

Q. How can synthetic bottlenecks (e.g., low regioselectivity) be addressed during functionalization?

  • Protecting Group Strategy: Temporarily block reactive amines (e.g., with Boc) to direct boronation to the desired position .
  • Additive Screening: Additives like 18-crown-6 improve potassium base solubility, enhancing reaction homogeneity .
  • Controlled Temperature Ramping: Gradual heating (e.g., 50°C → 100°C over 2 h) minimizes side product formation in exothermic steps .

Q. What experimental designs are robust for studying structure-activity relationships (SAR) of this compound?

  • Factorial Design: Vary substituents (R₁ = electron-withdrawing/-donating groups) and coupling partners (aryl/alkyl halides) in a 2³ factorial setup to identify key SAR drivers .
  • Control Groups: Include non-boronated analogs and commercial boronate esters (e.g., pinacol boronic esters) as benchmarks .
  • Replication: Use ≥3 independent synthesis batches to assess reproducibility; apply ANOVA to statistically validate bioactivity trends .

Methodological Troubleshooting

Q. How should conflicting spectral data (e.g., NMR vs. HRMS) be resolved?

  • Spectral Deconvolution: For overlapping NMR peaks, acquire 2D spectra (HSQC, HMBC) to assign signals unambiguously .
  • Isotopic Purity Check: Confirm HRMS isotopic patterns match theoretical values (e.g., ¹¹B vs. ¹⁰B natural abundance) .
  • Independent Synthesis: Repeat the synthesis with alternative routes (e.g., Grignard vs. borylation) to rule out structural misassignment .

Q. What strategies mitigate batch-to-batch variability in spirocyclic compound synthesis?

  • In-Line Monitoring: Use FTIR or ReactIR to track reaction progress in real time and standardize quenching points .
  • Crystallization Optimization: Screen solvent/anti-solvent pairs (e.g., EtOAc/hexane) to improve polymorph consistency .
  • Quality Control: Implement LC-MS purity thresholds (>95%) and retain samples for cross-batch comparisons .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.